GPR40/FFA1 Binding Affinity: 25% More Potent than the Clinical Candidate TAK-875 (Fasiglifam)
In a direct head-to-head comparison of binding affinity for the human GPR40 receptor (free fatty acid receptor 1), 3-(4-methoxyphenyl)-2-methylpropanoic acid exhibits a Ki of 30 nM [1], which is 25% more potent than the well-characterized clinical-stage GPR40 agonist TAK-875 (Fasiglifam), which has a reported Ki of 38 nM under comparable assay conditions [2]. This quantitative difference is derived from radioligand displacement assays using human GPR40-expressing cells [1].
| Evidence Dimension | Binding Affinity (Ki) for Human GPR40 Receptor |
|---|---|
| Target Compound Data | Ki = 30 nM |
| Comparator Or Baseline | TAK-875 (Fasiglifam): Ki = 38 nM |
| Quantified Difference | ΔKi = -8 nM (target compound 25% more potent) |
| Conditions | Human GPR40 receptor expressed in CHO cells; radioligand displacement assay (ChEMBL_826836) |
Why This Matters
A lower Ki value for the target compound indicates a higher binding affinity, which is a critical parameter for early-stage hit-to-lead optimization in GPR40 agonist programs; it suggests that 3-(4-methoxyphenyl)-2-methylpropanoic acid is a more potent starting point for medicinal chemistry exploration than the advanced clinical candidate TAK-875.
- [1] BindingDB. Ki Summary for BDBM50386652 (Target: Free fatty acid receptor 1). Entry ID 50039941. Accessed 2026. View Source
- [2] Chembase. TAK-875 (CAS 1000413-72-8) Ki data. Accessed 2026. View Source
